2-Fluoro-3-trifluoromethyl-pyrazine

Description

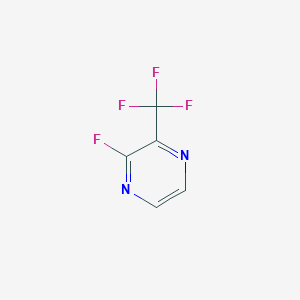

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIDOFURNVRTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856565 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206524-60-8 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 3 Trifluoromethyl Pyrazine Analogs

Nucleophilic and Electrophilic Substitution Reactions on Pyrazine (B50134) Rings

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further intensified by electron-withdrawing substituents like the trifluoromethyl group (-CF3) and halogens. Consequently, the pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) and generally unreactive towards electrophilic substitution. imperial.ac.ukuoanbar.edu.iq

Nucleophilic substitution on halopyrazines is a common and synthetically useful reaction, often proceeding with greater ease than on corresponding pyridines. thieme-connect.de In 2-fluoro-3-trifluoromethyl-pyrazine, the fluorine atom is activated towards nucleophilic displacement. The regioselectivity of nucleophilic attack is governed by the electronic effects of the substituents. For instance, in 2-substituted 3,5-dichloropyrazines, nucleophilic attack by amines occurs preferentially at the 5-position when the 2-substituent is an electron-withdrawing group. acs.org This suggests that in this compound, nucleophilic attack would likely occur at the 2-position, displacing the highly activated fluorine atom. Various nucleophiles, including alkoxides and amines, can be used to displace the halogen.

Conversely, electrophilic substitution on the pyrazine ring is challenging due to the deactivated nature of the ring. uoanbar.edu.iqyoutube.com Reactions such as nitration and halogenation require harsh conditions. uoanbar.edu.iq The presence of electron-donating groups can facilitate electrophilic attack, but for a highly deactivated ring like that in this compound, such reactions are generally not favored. youtube.com

Cross-Coupling Reactions Involving Pyrazine Halides and Pseudohalides

The halogen atom on the pyrazine ring serves as a valuable handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki, Kumada-Corriu, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyrazines. The Suzuki coupling, which pairs a halide with an organoboron compound, the Kumada-Corriu coupling, utilizing a Grignard reagent, and the Sonogashira coupling, which involves a terminal alkyne, have all been successfully applied to pyrazine systems. For instance, Sonogashira-type cross-coupling conditions have been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from a chloropyrazole carbaldehyde precursor. nih.gov These reactions allow for the introduction of a wide range of alkyl, aryl, and alkynyl groups onto the pyrazine core, providing access to a diverse array of substituted pyrazine derivatives.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines. This methodology is applicable to halopyrazines, including those bearing fluoro and trifluoromethyl substituents. It allows for the formation of C-N bonds by coupling the halopyrazine with a primary or secondary amine. This strategy is particularly valuable for the synthesis of aminopyrazine derivatives, which are common motifs in pharmacologically active compounds. The reaction conditions can often be tailored to tolerate a wide variety of functional groups on both the pyrazine and the amine coupling partners.

Rearrangement and Cycloaddition Chemistry of Substituted Pyrazines

The pyrazine ring and its derivatives can participate in various rearrangement and cycloaddition reactions, although these are less commonly reported for highly substituted systems like this compound. The electron-deficient nature of the pyrazine ring makes it a suitable diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org In these reactions, the pyrazine reacts with an electron-rich dienophile. The presence of electron-withdrawing groups like -CF3 can further enhance the reactivity of the pyrazine in such transformations.

Rearrangement reactions of substituted pyrazines are also known, though specific examples involving this compound are not extensively documented. However, the chemistry of related heterocyclic systems suggests that under certain conditions, such as photochemical or thermal activation, ring-opening, ring-contraction, or substituent migration could potentially occur.

Mechanistic Pathways and Reaction Kinetics Studies

The mechanism of nucleophilic aromatic substitution on pyrazines typically proceeds through an addition-elimination pathway, involving a resonance-stabilized intermediate known as a Meisenheimer complex. thieme-connect.de The rate of this reaction is influenced by the nature of the leaving group (with F > Cl > Br > I being the typical order of reactivity for activated systems), the nucleophile, and the solvent.

Kinetic studies on related systems, such as the reaction of 4-halopyridines with nucleophiles, have shown that the reactivity can be significantly influenced by the pKa of the heterocycle and the nature of the substituents. nih.gov For this compound, the strong electron-withdrawing effects of both the fluorine and trifluoromethyl groups would be expected to significantly stabilize the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic substitution. Computational studies using density functional theory (DFT) have been employed to investigate the reactivity of similar heterocyclic systems in cycloaddition reactions, providing insights into the distortion energies and reaction barriers. rsc.org Such computational approaches could be invaluable in predicting the reactivity and understanding the mechanistic details of reactions involving this compound.

Table of Reaction Data

| Reaction Type | Reactant(s) | Product Type | Key Features |

| Nucleophilic Aromatic Substitution | This compound, Nucleophile (e.g., R-OH, R-NH2) | 2-Substituted-3-trifluoromethyl-pyrazine | Displacement of the activated fluorine atom. |

| Suzuki Coupling | 2-Halo-3-trifluoromethyl-pyrazine, Arylboronic acid | 2-Aryl-3-trifluoromethyl-pyrazine | Pd-catalyzed C-C bond formation. |

| Sonogashira Coupling | 2-Halo-3-trifluoromethyl-pyrazine, Terminal alkyne | 2-Alkynyl-3-trifluoromethyl-pyrazine | Pd/Cu-catalyzed C-C bond formation. |

| Buchwald-Hartwig Amination | 2-Halo-3-trifluoromethyl-pyrazine, Amine | 2-Amino-3-trifluoromethyl-pyrazine | Pd-catalyzed C-N bond formation. |

Spectroscopic Characterization and Structural Elucidation of Fluorinated Pyrazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Pyrazine (B50134) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of fluorine nuclei (¹⁹F), which are 100% naturally abundant and have a high gyromagnetic ratio, provides an additional, highly sensitive NMR probe alongside ¹H and ¹³C. For 2-Fluoro-3-trifluoromethyl-pyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyrazine ring, H-5 and H-6. These protons would appear as distinct multiplets in the aromatic region, typically between δ 8.5 and 9.0 ppm, characteristic of electron-deficient heterocyclic systems.

The signal for H-5 would likely be coupled to H-6, exhibiting a typical ortho-coupling constant (³JHH) of approximately 2-4 Hz. Additionally, both proton signals would exhibit couplings to the fluorine substituents:

H-5 Coupling: This proton is expected to show a four-bond coupling to the fluorine atom at C-2 (⁴JHF) and a five-bond coupling to the trifluoromethyl group at C-3 (⁵JHF).

H-6 Coupling: This proton would primarily show a three-bond coupling to the fluorine atom at C-2 (³JHF) and a four-bond coupling to the trifluoromethyl group (⁴JHF).

The multiplicities of the signals would be complex, likely appearing as doublet of doublet of quartets or more intricate patterns, depending on the resolution and the relative magnitudes of the various coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5 | ~8.7 - 8.9 | ddq (doublet of doublet of quartets) | ³JH5-H6 ≈ 2-4; ⁴JH5-F; ⁵JH5-CF3 |

| H-6 | ~8.6 - 8.8 | ddq (doublet of doublet of quartets) | ³JH6-H5 ≈ 2-4; ³JH6-F; ⁴JH6-CF3 |

The ¹³C NMR spectrum will be crucial for confirming the carbon framework and observing the influence of the fluorine substituents through carbon-fluorine couplings. Five distinct signals are expected: four for the pyrazine ring carbons and one for the trifluoromethyl carbon.

C-2 and C-3: These carbons, being directly bonded to fluorine, will exhibit the most significant downfield shifts and large one-bond C-F couplings. C-2 is expected to appear as a large doublet due to the one-bond coupling (¹JCF) with the C-F fluorine. C-3 will appear as a doublet of quartets, showing a large one-bond coupling (¹JCF) to the three fluorine atoms of the CF₃ group and a two-bond coupling (²JCF) to the fluorine at C-2.

C-5 and C-6: These carbons will appear further upfield and will also exhibit smaller, long-range couplings to the fluorine substituents.

CF₃ Carbon: The trifluoromethyl carbon will appear as a prominent quartet due to the large one-bond coupling to its three attached fluorine atoms (¹JCF ≈ 270-280 Hz) and may be further split into a doublet by the C-2 fluorine (³JCF).

For a similar compound, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate, the trifluoromethyl carbon appears as a quartet with J = 274 Hz, and the adjacent quaternary carbon shows a quartet with J = 37 Hz acs.org.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 | ~150 - 160 | d (doublet) | ¹JC-F > 200 |

| C-3 | ~138 - 145 | dq (doublet of quartets) | ¹JC-CF3 ≈ 35-40; ²JC-F |

| C-5 | ~145 - 150 | m (multiplet) | Long-range JCF |

| C-6 | ~143 - 148 | m (multiplet) | Long-range JCF |

| -CF₃ | ~118 - 122 | qd (quartet of doublets) | ¹JC-F ≈ 270-280; ³JC-F |

¹⁹F NMR spectroscopy is exceptionally sensitive to the chemical environment of fluorine atoms. chemicalbook.com The spectrum for this compound is expected to display two distinct signals.

Trifluoromethyl (CF₃) Group: A signal for the three equivalent fluorine atoms of the CF₃ group is expected. In many trifluoromethyl-substituted heteroaromatics, this signal appears as a singlet or a finely split multiplet due to long-range couplings to the ring protons. rsc.org Its chemical shift would likely be in the range of δ -65 to -70 ppm.

C-2 Fluorine Atom: A second signal corresponding to the single fluorine atom at the C-2 position would also be present. This signal's chemical shift is harder to predict but would be distinct from the CF₃ group. This signal would be split into a quartet by the three fluorine atoms of the adjacent CF₃ group (⁴JFF), with a coupling constant typically in the range of 5-15 Hz for through-bond coupling over a pyrazine ring. It would also exhibit further splitting from coupling to the ring protons H-5 and H-6.

The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving signals from different fluorine environments within a molecule. mdpi.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Interactions |

|---|---|---|---|

| -CF₃ | -65 to -70 | q (quartet) or m (multiplet) | ⁴JF-F, ⁴JF-H6, ⁵JF-H5 |

| C2-F | Variable | m (multiplet) | ⁴JF-CF3, ³JF-H6, ⁴JF-H5 |

To unambiguously assign the complex spectra, two-dimensional (2D) NMR techniques would be essential.

¹H-¹H COSY: Would confirm the coupling between H-5 and H-6.

¹H-¹³C HSQC/HMQC: Would correlate each proton signal to its directly attached carbon atom, confirming the assignments of C-5 and C-6.

¹H-¹³C HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be critical for assigning the quaternary carbons (C-2 and C-3) by observing correlations from H-5 and H-6. For instance, H-5 would show correlations to C-3 and C-6.

¹H-¹⁹F HOESY or HETCOR: These experiments would show correlations between proton and fluorine nuclei, definitively linking the proton signals to the specific fluorine substituents they are coupled with. This would be invaluable in assigning the complex splitting patterns observed in both the ¹H and ¹⁹F spectra.

Mass Spectrometry for Molecular Characterization (LC-MS, HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₂F₄N₂), the exact mass is 166.0079.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be used to confirm the elemental composition. An experimental mass measurement within a few parts per million (ppm) of the calculated value of 166.0079 would provide strong evidence for the C₅H₂F₄N₂ formula.

Electron Ionization Mass Spectrometry (EI-MS): This technique, often coupled with Gas Chromatography (GC-MS), would show a prominent molecular ion peak (M⁺˙) at m/z 166. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways include:

Loss of a fluorine atom from the CF₃ group to give an [M-F]⁺ ion at m/z 147.

Loss of the entire trifluoromethyl radical (•CF₃) to yield a significant fragment ion at m/z 97.

Cleavage of the pyrazine ring, leading to smaller characteristic fragments. For instance, the pyrazine ring itself has a molecular weight of 80 mdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be suitable for analyzing the compound in complex mixtures or for confirming its presence and purity, typically using softer ionization methods like electrospray ionization (ESI) to observe the protonated molecule [M+H]⁺ at m/z 167.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and bonding within a molecule. The spectra are complementary and together provide a detailed vibrational fingerprint.

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3000-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the pyrazine ring.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyrazine ring are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-F and CF₃ Vibrations: The most characteristic and intense bands in the IR spectrum will be associated with the C-F bonds.

C-F Stretch (Aryl): A strong band for the C2-F stretch is expected in the 1200-1350 cm⁻¹ region.

CF₃ Stretches: The trifluoromethyl group gives rise to very strong, characteristic absorption bands. The asymmetric stretching vibration typically appears in the 1250-1350 cm⁻¹ range, while the symmetric stretch appears around 1100-1200 cm⁻¹. researchgate.net These bands are often the most intense in the entire spectrum.

CF₃ Bending: Bending (deformation) modes for the CF₃ group are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ region.

Table 4: Predicted FT-IR / FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Pyrazine Ring C=N/C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| C-F Stretch (Aryl) | 1200 - 1350 | Strong | Weak |

| CF₃ Asymmetric Stretch | 1250 - 1350 | Very Strong | Medium |

| CF₃ Symmetric Stretch | 1100 - 1200 | Very Strong | Medium |

| CF₃ Bending Modes | 600 - 800 | Medium-Strong | Weak |

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and precise intramolecular geometries for this specific compound are not available.

However, the principles of X-ray crystallography allow for predictions regarding the structural aspects of fluorinated pyrazines in the solid state. For a molecule like this compound, a crystallographic study would elucidate:

Molecular Conformation: The planarity of the pyrazine ring and the orientation of the fluoro and trifluoromethyl substituents relative to the ring.

Intermolecular Interactions: The nature and geometry of non-covalent interactions that govern the crystal packing. In fluorinated organic compounds, interactions such as C–H···F hydrogen bonds and fluorine–fluorine (F···F) contacts are often significant in directing the crystal assembly. soton.ac.ukresearchgate.netnih.gov The presence of the electron-withdrawing fluorine and trifluoromethyl groups can influence the electrostatic potential of the molecule, affecting how molecules arrange themselves in the crystal lattice. rsc.org

Should a single-crystal X-ray diffraction study be conducted on this compound, the resulting data would be presented in a standardized format. An illustrative example of such a data table is provided below to demonstrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₂F₄N₂ |

| Formula Weight | 166.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Hypothetical Value] |

This table is for illustrative purposes only, as no experimental crystallographic data for this compound has been published.

The determination of the crystal structure of this compound would provide invaluable, definitive insights into its solid-state conformation and the supramolecular architecture dictated by its fluorine substituents.

Theoretical and Computational Chemistry Studies of 2 Fluoro 3 Trifluoromethyl Pyrazine

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

No published studies were found that report on the use of Quantum Chemical Calculations, such as Density Functional Theory (DFT), to determine the molecular geometry and electronic structure of 2-Fluoro-3-trifluoromethyl-pyrazine.

Optimization of Molecular Structures and Conformational Analysis

There are no available research articles or data detailing the optimization of the molecular structure or a conformational analysis of this compound. Such a study would typically involve computational methods to identify the most stable three-dimensional arrangement of the atoms and to explore different conformational isomers.

HOMO-LUMO Orbital Analysis and Electronic Transitions

A HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis for this compound has not been reported in the scientific literature. This type of analysis is crucial for understanding the electronic properties, reactivity, and potential electronic transitions of a molecule.

Electrochemistry Measurements and Electron Affinity Studies

No experimental or computational data on the electrochemistry or electron affinity of this compound could be located. These studies would provide insight into the compound's ability to accept electrons and its behavior in electrochemical systems.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular interactions. A search of the available literature yielded no studies that have performed an NBO analysis on this compound.

Prediction of Spectroscopic Parameters via Computational Methods

Mechanistic Insights from Computational Reaction Pathway Analysis

No computational studies on the reaction pathways involving this compound were found. This type of analysis would be instrumental in understanding its reactivity and the mechanisms of chemical reactions in which it participates.

Advanced Research Applications and Functional Material Integration

Role as Chemical Building Blocks in Complex Organic Synthesis

Fluorinated organic compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com Building blocks containing the trifluoromethyl group are particularly significant, as this moiety can dramatically alter the physicochemical properties of a molecule with minimal steric impact. sigmaaldrich.comacs.org 2-Fluoro-3-trifluoromethyl-pyrazine is a prime example of such a building block, offering multiple reaction sites for constructing more elaborate chemical structures.

The pyrazine (B50134) core is a fundamental component of many biologically active compounds and functional materials. This compound, with its distinct substituents, is an ideal starting point for synthesizing complex, fused heterocyclic systems. The fluorine atom can be displaced through nucleophilic aromatic substitution, while the pyrazine ring itself can undergo various cyclization reactions.

For instance, synthetic strategies often involve the reaction of substituted pyrazines with hydrazine (B178648) to form hydrazinopyrazine intermediates. These intermediates can then be cyclized to create fused ring systems like Current time information in St Louis, MO, US.nih.govdocumentsdelivered.comtriazolo[4,3-a]pyrazines. frontiersin.orgnih.gov Following a similar pathway, this compound can serve as a precursor to novel triazolopyrazine scaffolds. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyrazine ring, and its presence in the final scaffold can enhance biological activity, as seen in related fluorinated antimalarial compounds. nih.gov

The synthesis of these advanced scaffolds often proceeds through multi-step sequences, as illustrated by the general synthesis of Current time information in St Louis, MO, US.nih.govdocumentsdelivered.comtriazolo[4,3-a]pyrazine derivatives starting from dichloropyrazine.

Table 1: Illustrative Synthetic Pathway to Fused Heterocyclic Scaffolds

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2,3-Dichloropyrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 2-Chloro-3-hydrazinopyrazine | Introduction of a hydrazine group for subsequent cyclization. frontiersin.orgnih.gov |

| 2 | 2-Chloro-3-hydrazinopyrazine | Triethoxy methane | 8-Chloro- Current time information in St Louis, MO, US.nih.govdocumentsdelivered.comtriazolo[4,3-a]pyrazine | Formation of the fused triazole ring. frontiersin.orgnih.gov |

| 3 | 8-Chloro- Current time information in St Louis, MO, US.nih.govdocumentsdelivered.comtriazolo[4,3-a]pyrazine | Various Aminophenols | Substituted Current time information in St Louis, MO, US.nih.govdocumentsdelivered.comtriazolo[4,3-a]pyrazine derivatives | Further functionalization via nucleophilic substitution. frontiersin.orgnih.gov |

This table illustrates a general synthetic route; using this compound would result in analogous structures bearing a trifluoromethyl group.

The development of such synthetic routes allows for the creation of diverse libraries of complex heterocyclic compounds for screening in drug discovery and materials science applications. dntb.gov.ua The resulting fluorinated triazolopyrazines are under investigation for various therapeutic areas, including their potential as antimalarial agents and kinase inhibitors. frontiersin.orgnih.gov

The term "specialty chemicals" encompasses high-value products such as pharmaceuticals and agrochemicals. Trifluoromethyl-substituted heterocycles are prominent in these industries. nih.gov For example, trifluoromethylpyridines, which are structurally related to trifluoromethylpyrazines, are key intermediates in the production of numerous pesticides and herbicides. nih.gov The trifluoromethyl group often enhances the efficacy and metabolic stability of the final product.

Given the established utility of related compounds, this compound is a valuable intermediate for specialty chemicals. Its reactive fluorine atom allows for coupling with other molecules, while the trifluoromethylated pyrazine core can be carried through to the final product to impart desired properties. The synthesis of many modern active ingredients relies on the use of such pre-functionalized building blocks. nih.govrsc.org

A significant portion of recently launched pesticides and top-selling drugs contain fluorine, highlighting the importance of fluorinated intermediates. sigmaaldrich.com The synthesis of the anti-HIV drug Tipranavir, for instance, incorporates a trifluoromethyl-2-pyridyl moiety that is crucial for its binding to the target enzyme. mdpi.com Similarly, this compound can be used to build novel structures for evaluation as potential therapeutic agents or crop protection chemicals.

Integration into Functional Materials Science

The electronic properties of the pyrazine ring make it a highly attractive component for functional organic materials. documentsdelivered.com As an electron-deficient aromatic system, pyrazine helps to lower the energy levels of molecular orbitals, a critical feature for creating materials that can efficiently transport electrons (n-type semiconductors). documentsdelivered.comresearchgate.net The addition of fluorine and trifluoromethyl groups further enhances these electronic effects, making this compound a key building block for high-performance molecular materials. rsc.orgnih.gov

Organic field-effect transistors (OFETs) are essential components of next-generation electronics like flexible displays and sensors. While many organic materials are efficient at transporting positive charges (holes), stable and high-performance n-type materials that transport electrons are less common. The introduction of a pyrazine core into an organic molecule is a promising strategy to develop excellent n-type OFET materials. documentsdelivered.comresearchgate.net

Research has shown that incorporating a pyrazine ring into fused-ring aromatic systems significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. nih.govacs.org This lower LUMO energy improves the material's stability in air and facilitates the injection of electrons from the transistor's electrodes. documentsdelivered.comresearchgate.net Furthermore, the pyrazine core can promote favorable π-stacking in the solid state, which is crucial for efficient charge transport between molecules. documentsdelivered.com Fused-ring pyrazine derivatives have demonstrated electron mobilities suitable for practical applications, with performance being sensitive to the size and nature of the pyrazine-containing core. nih.govacs.org

Table 2: Impact of Pyrazine Core on OFET Material Properties

| Property | Effect of Pyrazine Core Introduction | Rationale |

|---|---|---|

| LUMO Energy Level | Significantly decreased | The electron-deficient nature of the pyrazine ring lowers the orbital energy. documentsdelivered.com |

| Air Stability | Improved | Lower LUMO and HOMO levels make the molecule less susceptible to oxidation. documentsdelivered.comresearchgate.net |

| Electron Injection | Enhanced | The energy gap between the electrode work function and the material's LUMO is reduced. documentsdelivered.com |

| Molecular Packing | Promotes π-stacking | The planar structure and intermolecular interactions facilitate dense packing, leading to better charge transport. documentsdelivered.comresearchgate.net |

| Electron Mobility | Increased | A combination of low reorganization energy and large electronic coupling results in excellent electron transport properties. nih.govdocumentsdelivered.com |

The incorporation of fluorine atoms into pyrazine-based materials provides an additional layer of property tuning. Fluorination is a well-established strategy in materials science to modify a molecule's electronic structure, stability, and intermolecular interactions. researchgate.net In the context of pyrazine-based materials, fluorination can further lower the LUMO energy, enhancing n-type characteristics.

This strategy has been successfully applied in the field of organic solar cells. Researchers have designed and synthesized donor-acceptor (D-A) conjugated polymers where a fluorinated pyrazine unit acts as the electron-accepting component. rsc.org These fluorinated pyrazine-based polymers, when used as the donor material in non-fullerene polymer solar cells, have achieved significantly higher power conversion efficiencies compared to their non-fluorinated counterparts. rsc.org The improved performance was attributed to more balanced charge transport, better molecular packing, and optimized morphology of the active layer. rsc.org

The unique properties of fluorine also allow for the design of materials with specific surface properties, such as hydrophobicity, which can be beneficial for the stability and processing of electronic devices. researchgate.net Therefore, building blocks like this compound are instrumental in the rational design of next-generation fluorinated molecular materials for a wide array of applications, from electronics to bioimaging. rsc.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted pyrazines, such as 2-Fluoro-3-trifluoromethyl-pyrazine, presents a considerable challenge that beckons for innovative and sustainable approaches. Current methodologies for the synthesis of fluorinated heterocycles often rely on multi-step procedures which may involve harsh reagents and generate significant waste.

Future research will likely focus on the development of more direct and efficient synthetic routes. One promising avenue is the late-stage functionalization of pre-existing pyrazine (B50134) rings. This could involve direct C-H fluorination and trifluoromethylation reactions, which would significantly streamline the synthetic process. The development of novel catalysts, potentially based on transition metals, that can selectively introduce fluorine and trifluoromethyl groups at the desired positions of the pyrazine ring is a key area of interest.

Furthermore, there is a growing emphasis on green chemistry principles in synthetic organic chemistry. Future synthetic strategies for this compound will likely explore the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as those facilitated by microwave irradiation or flow chemistry. The exploration of enzymatic or biocatalytic methods for the synthesis of fluorinated heterocycles is another emerging trend that could offer highly selective and environmentally benign alternatives.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is expected to be rich and multifaceted, owing to the presence of both a reactive C-F bond and an electron-deficient pyrazine ring. The fluorine atom at the 2-position is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr), providing a handle for the introduction of a wide range of functional groups. The trifluoromethyl group, a strong electron-withdrawing group, will further activate the pyrazine ring towards nucleophilic attack.

Future research will likely delve into a systematic exploration of the reactivity of this compound with various nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles. Understanding the regioselectivity of these reactions will be crucial for the synthetic utility of this compound as a building block.

Moreover, the potential for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, at the C-F bond represents another exciting area for investigation. The development of catalytic systems that can efficiently activate the typically robust C-F bond would open up new avenues for the construction of complex molecular architectures. The interplay between the fluorine and trifluoromethyl groups in directing these reactions will be a key aspect to unravel.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound is fundamental for its future development and application. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and particularly 19F NMR, will be indispensable for elucidating the precise structure and electronic environment of the molecule. 19F NMR is especially sensitive to the local chemical environment, and the chemical shifts and coupling constants of the fluorine and trifluoromethyl groups will provide valuable insights into the molecule's conformation and electronic properties.

Mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will be crucial for confirming the molecular formula and for studying the fragmentation patterns of the molecule, which can provide further structural information. In the absence of experimental data, computational predictions of NMR spectra and mass fragmentation can provide a useful starting point for analysis.

Should a crystalline sample of this compound or its derivatives be obtained, single-crystal X-ray diffraction would provide the most definitive structural information, including precise bond lengths, bond angles, and intermolecular interactions. This data would be invaluable for understanding the solid-state packing and for validating computational models.

Deeper Theoretical Understanding of Reactivity and Electronic Properties

Computational chemistry offers a powerful tool to complement experimental studies and to gain a deeper understanding of the reactivity and electronic properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties.

These calculations can provide insights into the molecule's geometry, vibrational frequencies, and electronic structure. The calculated molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict the molecule's reactivity and to understand its behavior in chemical reactions.

Furthermore, theoretical calculations can be used to model reaction pathways and to calculate activation energies for various potential reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. This can help in the rational design of experiments and in the prediction of reaction outcomes. The calculation of properties like molecular electrostatic potential can also help in understanding intermolecular interactions and potential binding modes with biological targets.

Expanding Applications in Materials Science and Chemical Synthesis

The unique properties imparted by the fluorine and trifluoromethyl groups suggest that this compound could find applications in diverse fields, particularly in materials science and as a versatile building block in chemical synthesis.

In materials science, the incorporation of fluorinated moieties can enhance properties such as thermal stability, chemical resistance, and lipophilicity. Consequently, this compound could be a valuable precursor for the synthesis of novel liquid crystals, polymers, and other advanced materials with tailored properties. Its potential use in the development of organic light-emitting diodes (OLEDs) or as a component in functional dyes could also be an area of future exploration.

In chemical synthesis, this compound is poised to be a valuable intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of two distinct reactive sites, the C-F bond and the pyrazine ring, allows for sequential and regioselective functionalization, making it an attractive scaffold for the construction of compound libraries for drug discovery. The trifluoromethyl group is a common motif in many bioactive molecules, and this pyrazine derivative provides a new platform for its incorporation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-3-trifluoromethyl-pyrazine, and how do reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling strategies. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) can introduce fluorine at the 2-position. The trifluoromethyl group is often added via nucleophilic substitution using CF₃Cu reagents or via palladium-catalyzed coupling (e.g., Kumada or Suzuki-Miyaura reactions). Key parameters include temperature control (0–60°C), anhydrous conditions, and catalytic systems like Pd(PPh₃)₄. Yields improve with slow addition of reagents and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Confirms fluorine substitution patterns. The 2-fluoro group typically resonates at δ -120 to -140 ppm, while the CF₃ group appears at δ -60 to -70 ppm. Splitting patterns distinguish adjacent substituents.

- GC-MS : Retention indices and molecular ion peaks (e.g., m/z 195 for C₅H₃F₄N₂) verify molecular weight. Fragmentation patterns (e.g., loss of CF₃ or F) confirm substituent positions.

- HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients. UV detection at 260–280 nm (pyrazine absorption) identifies impurities .

Advanced Research Questions

Q. What strategies enable regioselective fluorination and trifluoromethylation on pyrazine rings?

- Methodological Answer : Regioselectivity is controlled by directing groups and steric effects. For fluorination at the 2-position:

- Use meta-directing groups (e.g., nitro or carbonyl) to block competing positions.

- Electron-deficient pyrazines favor electrophilic fluorination at electron-rich sites.

- Trifluoromethylation via radical pathways (e.g., Togni reagent under blue LED light) minimizes side reactions. Computational modeling (DFT) predicts substituent effects on transition states .

Q. How do electron-withdrawing groups (EWGs) like CF₃ influence pyrazine reactivity in cross-coupling reactions?

- Methodological Answer : The CF₃ group deactivates the pyrazine ring, reducing electron density and slowing electrophilic substitution. However, it enhances stability in nucleophilic aromatic substitution (e.g., amination with NH₃/EtOH at 100°C). For Suzuki couplings:

- Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning.

- Optimize base strength (e.g., Cs₂CO₃) to balance deprotonation and side reactions.

- Comparative studies with non-fluorinated analogs show 20–30% lower yields due to steric hindrance .

Q. How can contradictory data (e.g., unexpected byproducts) in fluorinated pyrazine synthesis be resolved?

- Methodological Answer :

- Isolation and Characterization : Use preparative HPLC to isolate byproducts. MS/MS and 2D NMR (COSY, HSQC) elucidate structures.

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O in hydrolysis steps) tracks reaction pathways.

- In-situ Monitoring : ReactIR or Raman spectroscopy detects intermediates (e.g., fluorinated radicals or carbocations).

- Case Study: A byproduct in CF₃ coupling was identified as a dimer (C₁₀H₆F₆N₄) via X-ray crystallography, arising from oxidative homocoupling under excess Pd catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.